molecular formula C7H3Cl2N3O B8538669 6-Chloroimidazo[1,2-b]pyridazine-2-carbonyl chloride

6-Chloroimidazo[1,2-b]pyridazine-2-carbonyl chloride

Cat. No. B8538669
M. Wt: 216.02 g/mol
InChI Key: BYABXWFLFALLJS-UHFFFAOYSA-N
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Patent
US07820665B2

Procedure details

To a 250-mL, round-bottomed flask was added 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (2.0 g, 10 mmol, Maybridge, Cornwall, UK) and CH2Cl2 (40 mL). To the mixture was added oxalyl chloride (20 mL, 40 mmol, 2 M in CH2Cl2) and DMF (8.0 μL, 0.10 mmol). The mixture was stirred for 1.5 h at 25° C. Toluene (10 mL) was added and the mixture was concentrated to afford the title compound which was taken on to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=O)[N:10]=2)[N:7]=1.C(Cl)[Cl:15].C(Cl)(=O)C(Cl)=O.CN(C=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([Cl:15])=[O:13])[N:10]=2)[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8 μL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.